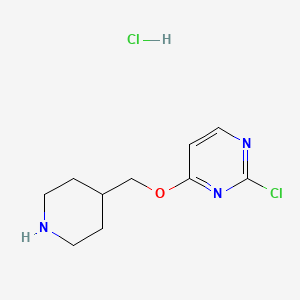

2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride

Description

2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a heterocyclic organic compound featuring a pyrimidine core substituted with a chlorine atom at the 2-position and a piperidin-4-ylmethoxy group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antipsychotic drug candidates . Its molecular formula is C₁₀H₁₄ClN₃O·HCl, with a molecular weight of approximately 260.11 g/mol (inferred from structural analogs in ). The compound’s reactivity is driven by the chlorine atom, which facilitates nucleophilic substitution reactions, while the piperidine moiety contributes to binding affinity in biological targets .

Properties

IUPAC Name |

2-chloro-4-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O.ClH/c11-10-13-6-3-9(14-10)15-7-8-1-4-12-5-2-8;/h3,6,8,12H,1-2,4-5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCZJPBBOIUQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC(=NC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where the chlorine atom on the pyrimidine ring is replaced by the piperidin-4-ylmethoxy group. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In a study evaluating various pyrimidine derivatives, 2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential. Modifications to the piperidine moiety were found to significantly influence antimicrobial efficacy, making this compound a candidate for further development as an antibacterial agent .

Antiviral Properties

Research has demonstrated the antiviral efficacy of this compound against influenza A virus. In vitro studies revealed that it could significantly reduce viral replication, with an IC50 value suggesting effective inhibition at low concentrations. The structural features of the compound were highlighted as critical in enhancing its antiviral potency .

Cancer Research

Inhibition of Cancer Cell Proliferation

The compound's ability to inhibit cancer cell proliferation has been extensively studied. It interacts with key signaling pathways such as PI3K/Akt and MAPK, leading to induced apoptosis in cancer cells. This mechanism is crucial for developing targeted therapies in oncology .

Case Study: Anticancer Activity

In a recent investigation, derivatives of the compound were evaluated for their anticancer effects across various cancer types, including breast and lung cancers. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Biochemical Applications

Enzyme Modulation

this compound plays a significant role in biochemical reactions by modulating enzyme activities. It has been shown to interact with various enzymes, particularly kinases and phosphatases, which are essential for cellular signaling pathways. The compound can inhibit kinase activity by competing with ATP for binding at the active site, thus preventing the phosphorylation of target proteins .

Subcellular Localization

The localization of this compound within cellular compartments is vital for its activity. Studies have indicated that it can be directed to specific organelles where it interacts with transcription factors, influencing gene expression and cellular responses .

Industrial Applications

Pharmaceutical Development

The compound is utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical structure. It serves as a building block for more complex organic molecules and is involved in various organic reactions, enhancing its utility in drug discovery and development .

Data Summary Table

| Application Area | Specific Use | Findings / Notes |

|---|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus | MIC = 0.5 μg/mL |

| Antiviral Properties | Reduces influenza A virus replication | IC50 indicates effective inhibition |

| Cancer Research | Inhibits proliferation of cancer cells | Affects PI3K/Akt and MAPK pathways |

| Enzyme Modulation | Interacts with kinases and phosphatases | Competes with ATP; alters phosphorylation |

| Pharmaceutical Development | Building block for drug synthesis | Wide range of applications in drug discovery |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position and Bioactivity: The 4-position substituent significantly impacts biological activity.

- Solubility and Stability : Hydrochloride salts (e.g., target compound and CAS 1420874-27-6) generally exhibit improved aqueous solubility compared to free bases, critical for drug formulation .

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom at the 2-position acts as an electron-withdrawing group, enhancing reactivity for cross-coupling reactions. In contrast, diethylamino or butylamine groups (CAS 66229-56-9, 62968-41-6) are electron-donating, which may slow reaction rates in synthetic pathways .

Biological Activity

2-Chloro-4-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group and a piperidine moiety, which is methoxylated. This structural configuration is significant for its interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H15ClN2O |

| Molecular Weight | 228.70 g/mol |

| CAS Number | Not available |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The piperidine ring is known to facilitate binding through hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or phosphatases, impacting cellular signaling pathways.

- Receptor Modulation : It can bind to various receptors, potentially altering their activity and leading to downstream biological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For example, related compounds have demonstrated efficacy against various cancer cell lines, suggesting potential for this compound in oncology .

- Antimicrobial Properties : Some pyrimidine derivatives have been evaluated for their antibacterial and antifungal activities. Preliminary data suggest that this compound may also possess similar properties, warranting further investigation .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of various pyrimidine derivatives on human cancer cell lines. The findings indicated significant inhibition of cell growth at micromolar concentrations, with some compounds showing selectivity for specific cancer types .

- Safety Profile : In toxicity assessments, related compounds did not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg), indicating a favorable safety margin that could be beneficial for therapeutic applications .

- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed moderate oral bioavailability and clearance rates, suggesting that modifications to the chemical structure might enhance bioavailability and effectiveness in vivo .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Selectivity |

|---|---|---|

| 2-Chloro-4-(piperidin-1-yl)methylpyridine | Antitumor, Antimicrobial | Moderate |

| 2-Chloro-4-(piperidin-1-yl)pyrimidine | Antitumor | High |

| 2-Chloro-4-(piperidin-3-yl)methoxypyrimidine | Antiviral | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.